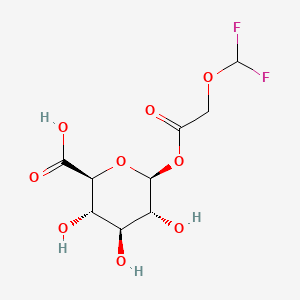
(2S,3S,4S,5R)-6-(2-(Difluoromethoxy)acetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4S,5R)-6-(2-(Difluoromethoxy)acetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R)-6-(2-(Difluoromethoxy)acetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving suitable diols and aldehydes under acidic conditions.
Introduction of the difluoromethoxy group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide in the presence of a base.
Acetylation: The acetoxy group is introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Hydroxylation: The hydroxyl groups are typically introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,4S,5R)-6-(2-(Difluoromethoxy)acetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Aplicaciones Científicas De Investigación
(2S,3S,4S,5R)-6-(2-(Difluoromethoxy)acetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2S,3S,4S,5R)-6-(2-(Difluoromethoxy)acetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group is known to enhance the compound’s stability and bioavailability, while the hydroxyl groups facilitate its binding to enzymes and receptors. The acetoxy group can undergo hydrolysis to release acetic acid, which may contribute to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S,4S,5R)-6-(2-Methoxyacetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
(2S,3S,4S,5R)-6-(2-Chloroacetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid: Similar structure but with a chloro group instead of a difluoromethoxy group.
Uniqueness
The presence of the difluoromethoxy group in (2S,3S,4S,5R)-6-(2-(Difluoromethoxy)acetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid imparts unique properties such as increased stability and enhanced biological activity compared to its analogs. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H12F2O9 |
|---|---|
Peso molecular |
302.18 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[2-(difluoromethoxy)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C9H12F2O9/c10-9(11)18-1-2(12)19-8-5(15)3(13)4(14)6(20-8)7(16)17/h3-6,8-9,13-15H,1H2,(H,16,17)/t3-,4-,5+,6-,8+/m0/s1 |
Clave InChI |
ZOOWWMBTDIYKAI-UQGZVRACSA-N |
SMILES isomérico |
C(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC(F)F |
SMILES canónico |
C(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


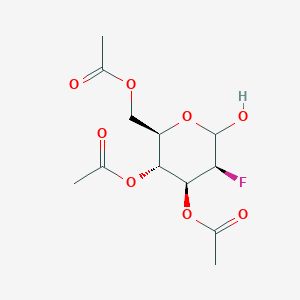


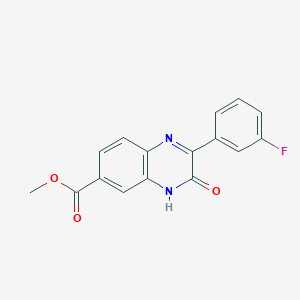
![3-[3-(3-aminobenzyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13849649.png)
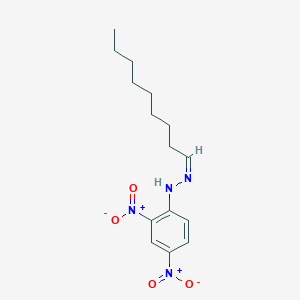
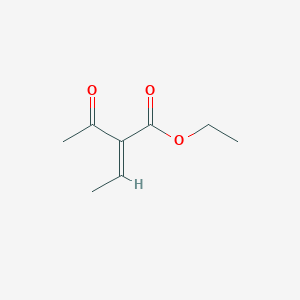
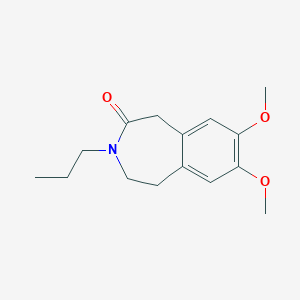
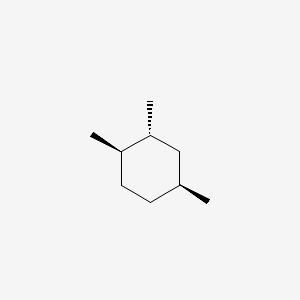
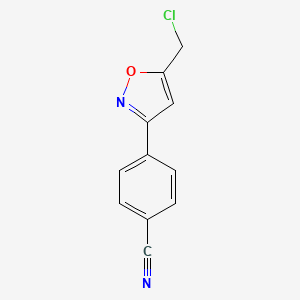
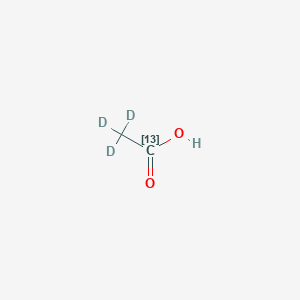
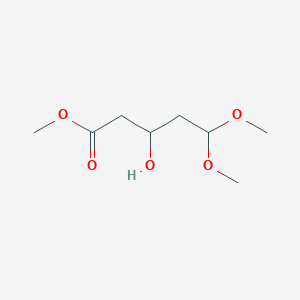
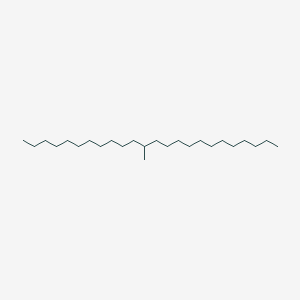
![2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile](/img/structure/B13849711.png)
